1-(2-Furyl)-2-nitroethylene
Description
1-(2-Furyl)-2-nitroethylene (CAS: 32782-45-9 or 699-18-3) is a nitro-substituted ethylene derivative with a 2-furyl group. Its molecular formula is C₆H₅NO₃, and it has a molecular weight of 139.11 g/mol. Key physical properties include a melting point of 72–75°C, boiling point of 222.7°C (predicted), and density of 1.27 g/cm³ . The compound is structurally characterized by a nitro group directly attached to the ethylene backbone and a furan ring, which confers unique electronic and steric properties. It is used in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
2-(2-nitroethenyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUICGOYGDHVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-18-3 | |
| Record name | 2-(2-Nitroethenyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalysts : Ammonium acetate or piperidine are commonly used to facilitate the condensation.
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Solvent : Acetonitrile or ethanol under reflux conditions.
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Yield : 75% when using Amberlite IRA900F as a heterogeneous catalyst at room temperature for 2 hours.
Table 1: Knoevenagel Condensation Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Starting Materials | Furfural, Nitroacetonitrile | |
| Catalyst | Amberlite IRA900F | |
| Reaction Time | 2 hours | |
| Temperature | Room temperature (25°C) | |
| Yield | 75% |
This method is favored for its simplicity and moderate yields, though the hygroscopic nature of nitroacetonitrile requires anhydrous conditions.
Cycloaddition Reactions Involving Nitroethene Intermediates
Nitroethenes serve as key intermediates in cycloaddition reactions, enabling the construction of complex heterocycles. Source details the use of 2-aryl-1-cyano-1-nitroethenes in [2+3] cycloadditions with azido(trimethyl)silane to form triazole derivatives. While this approach primarily targets triazole products, the synthesis of the nitroethene precursor (e.g., 2-furyl-1-cyano-1-nitroethene) is relevant to this compound’s preparation.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 20–30°C | |
| Key Intermediate | 1,1-Diphenoxy-2-nitroethene |
This method’s applicability to this compound remains theoretical, as the patent focuses on substituted amines rather than furyl groups.
Dehydration of β-Nitro Alcohols (Theoretical Henry Reaction Pathway)
The Henry reaction, which couples nitroalkanes with carbonyl compounds, could theoretically produce β-nitro alcohols that dehydrate to form nitroethylenes. For example:
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Henry Reaction : Furfural + Nitromethane → β-Nitro alcohol.
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Dehydration : Acid-catalyzed elimination (e.g., H₂SO₄ or Ac₂O) to yield this compound.
While this pathway is chemically plausible, none of the provided sources explicitly confirm its use for this compound.
Comparative Analysis of Methodologies
Table 4: Method Comparison for this compound Synthesis
Chemical Reactions Analysis
Cycloaddition Reactions
The conjugated nitroethylene moiety participates in Diels-Alder and [2+3] cycloadditions :
Table 2: Cycloaddition Reactions
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene | endo/exo-Nitronorbornenes | 70–90 | |
| [2+3] with azides | Azido(trimethyl)silane | 4-Aryl-1H-1,2,3-triazole-5-carbonitriles | 70–90 |
Example :
-
With cyclopentadiene, the reaction in nitromethane produces endo/exo-nitronorbornenes (30a-e, 31a-e) with ratios dependent on substituents .
Electrophilic Addition
The electron-deficient double bond reacts with electrophiles :
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Halogenation : Chlorine or bromine adds across the C=C bond, forming dihalogenated derivatives.
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Nitration : Further nitration introduces substituents on the furan ring (e.g., 5-nitro derivatives) .
Nucleophilic Attack
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Michael Addition : Nucleophiles (e.g., thiols, amines) attack the β-position of the nitro group, forming adducts.
Functionalization via Nitration
Nitration with HNO₃ or N₂O₄ modifies both the furan ring and side chain:
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Side-chain nitration : At −12°C, N₂O₄ selectively nitrates the ethylene group, yielding 1-(2-furyl)-2-nitroethylene .
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Ring nitration : At higher temperatures, 5-nitro substitution dominates, forming 1-(5-nitro-2-furyl)-2-nitroethylene .
Biological and Genotoxic Interactions
This compound exhibits genotoxicity through:
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DNA adduct formation : Electrophilic intermediates bind to guanine residues, causing mutations.
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ROS generation : Nitro group reduction produces reactive oxygen species, inducing oxidative stress.
Scientific Research Applications
Applications in Organic Synthesis
1-(2-Furyl)-2-nitroethylene serves as a valuable synthon in organic chemistry. Its applications include:
- Synthesis of Physiologically Active Compounds : The compound is utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its high reactivity allows it to participate in multiple reaction pathways, facilitating the development of complex organic structures .
- Formation of Morita-Baylis-Hillman Adducts : The compound has been shown to react with diisopropyl azodicarboxylate (DIAD) to form Morita-Baylis-Hillman adducts, which are important intermediates in organic synthesis .
Agricultural Applications
This compound has been identified as an agricultural chemical with potential antiprotozoal properties. Its application includes:
- Pesticide Development : Due to its biological activity, this compound may be explored for developing new pesticides or herbicides that target specific pests or diseases in crops .
Medicinal Chemistry
Research has indicated that this compound exhibits mutagenic potential, which raises interest in its implications for medicinal chemistry:
- Mutagenicity Studies : Studies have assessed the mutagenic effects of related compounds in vivo, indicating that nitro derivatives can lead to clastogenic or aneugenic effects. Understanding these properties is crucial for evaluating safety and efficacy in drug development .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-2-nitroethylene involves its interaction with molecular targets through its nitroethenyl group. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Features
The table below compares structural features of 1-(2-Furyl)-2-nitroethylene with analogous nitroethylene derivatives:
| Compound Name | Molecular Formula | Substituents | Key Structural Differences |
|---|---|---|---|
| This compound | C₆H₅NO₃ | 2-Furyl, nitro | Furan ring with nitroethylene backbone |
| 1-(4-Methoxyphenyl)-2-nitroethylene | C₉H₉NO₃ | 4-Methoxyphenyl, nitro | Methoxy-substituted aromatic ring |
| Phenyl-2-nitropropene (P2NP) | C₉H₉NO₂ | Phenyl, nitro, propene backbone | Propene backbone with nitro and phenyl |
| 1-(5-Nitro-2-furyl)-2-nitroethylene | C₆H₄N₂O₅ | 5-Nitro-furyl, nitro | Additional nitro group on furan ring |
| 1-(Dimethylamino)-2-nitroethylene | C₄H₈N₂O₂ | Dimethylamino, nitro | Electron-donating dimethylamino group |
Key Observations :
- The 2-furyl group in this compound introduces aromaticity and electron-rich character, contrasting with the electron-withdrawing nitro group on the ethylene backbone .
- 1-(5-Nitro-2-furyl)-2-nitroethylene has enhanced electron-withdrawing effects due to the additional nitro group on the furan ring, increasing its lipophilicity (logP = 1.30 vs. ~1.27 for this compound) .
- 1-(Dimethylamino)-2-nitroethylene features a strong electron-donating dimethylamino group, which enhances reactivity in Michael addition reactions compared to furyl derivatives .
Physicochemical Properties
| Property | This compound | 1-(4-Methoxyphenyl)-2-nitroethylene | P2NP |
|---|---|---|---|
| Molecular Weight (g/mol) | 139.11 | 179.17 | 163.2 |
| Melting Point (°C) | 72–75 | N/A | Crystalline solid |
| Boiling Point (°C) | 222.7 (predicted) | N/A | N/A |
| LogP | ~1.27 | Predicted higher than furyl analog | N/A |
| UV Absorption (λmax) | N/A | N/A | 225, 304 nm |
Notes:
- P2NP exhibits strong UV absorption at 304 nm , making it useful as a reference standard in spectroscopy .
- The methoxy group in 1-(4-Methoxyphenyl)-2-nitroethylene likely increases solubility in polar solvents compared to furyl derivatives .
Cycloaddition Reactions
- This compound : Participates in 1,3-dipolar cycloadditions due to its electron-deficient nitroethylene moiety. Used to synthesize fused heterocycles like thiazolo[3,2-a]pyridines .
- 1-(Dimethylamino)-2-nitroethylene: Efficient in synthesizing 3-(2-nitrovinyl)indoles via Michael addition, but electron-deficient substrates (e.g., 1-(phenylsulfonyl)indole) fail due to poor nucleophilicity .
Electronic Effects
- Furyl vs. Phenyl : The furyl group’s electron-rich nature enhances reactivity in electrophilic substitutions, whereas phenyl derivatives (e.g., P2NP) are more stable in radical reactions .
- Nitro Positioning: 1-(5-Nitro-2-furyl)-2-nitroethylene’s dual nitro groups increase electrophilicity, making it more reactive in nucleophilic attacks compared to monosubstituted analogs .
Biological Activity
1-(2-Furyl)-2-nitroethylene is an unsaturated nitro compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a furan ring and a nitro group, is of interest in pharmacology and toxicology due to its unique structural properties and reactivity.
- Molecular Formula : CHNO
- Molecular Weight : 150.13 g/mol
- Structure : The compound features a furan ring attached to a nitroethylene moiety, which contributes to its reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological potential and genotoxicity. Research indicates that it may exhibit various biological effects, including antimicrobial and genotoxic properties.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. The compound has been evaluated against different bacterial strains, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 10 | 100 |
The results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Genotoxicity Studies
Genotoxicity assessments have been conducted using the comet assay on human lymphoblastoid TK6 cells. The findings revealed that while some derivatives showed no significant genotoxic effects, others, such as 1-(5-bromofur-2-yl)-2-nitroethene, exhibited slight genotoxicity at higher concentrations.
- Tested Compounds :
- This compound: No significant genotoxic effects observed.
- 1-(5-bromofur-2-yl)-2-nitroethene: Statistically significant response at high concentrations.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Protein-Ligand Interactions : It can form complexes with proteins through hydrogen bonding and hydrophobic interactions, potentially altering their function.
- Signal Transduction Modulation : Interactions with receptors involved in signaling pathways may influence cellular responses.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
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Study on Antimicrobial Properties :
- Researchers evaluated the efficacy of the compound against several pathogenic bacteria, finding promising results that suggest its use as a lead compound in antibiotic development.
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Toxicological Assessment :
- A detailed toxicological profile was established using in vitro assays to assess cytotoxicity and genotoxicity, providing insights into safety for potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-Furyl)-2-nitroethylene with high purity?
- Methodological Answer: The compound is typically synthesized via nitroethylene formation through condensation reactions. For example, nitration of furan derivatives or coupling of 2-furyl precursors with nitroethylene moieties under acidic conditions. Purification involves distillation under reduced pressure (to avoid thermal decomposition) or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Purity is validated via melting point analysis, HPLC (≥95% purity), and H NMR to confirm absence of byproducts like unreacted furyl intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- H/C NMR : Confirm the presence of the nitrovinyl group (δ ~7.5–8.5 ppm for vinyl protons) and furyl ring (δ ~6.5–7.5 ppm).
- FT-IR : Identify nitro group stretching vibrations (~1520 cm for asymmetric NO, ~1350 cm for symmetric NO).
- Mass Spectrometry (EI-MS) : Validate molecular ion peaks at m/z 139.11 (CHNO) and fragmentation patterns consistent with nitroethylene cleavage .
Q. What experimental methods are used to determine the physical properties of this compound?
- Methodological Answer:
- Density : Gas pycnometry or computational prediction (e.g., DFT-based calculations).
- Melting Point : Differential Scanning Calorimetry (DSC) with controlled heating rates.
- Solubility : Phase equilibria studies in solvents like ethanol, DMSO, or chloroform.
- Stability : Thermogravimetric Analysis (TGA) to assess decomposition temperatures .
Advanced Research Questions
Q. How can solvatochromic studies elucidate the electronic environment of this compound?
- Methodological Answer: Solvatochromism is analyzed via UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO). The nitroethylene group’s π→π* transitions exhibit redshifted absorbance with increasing solvent polarity. Correlate spectral shifts with solvent parameters (e.g., Kamlet-Taft α, β, π*) to quantify solute-solvent interactions. Reference studies on nitroethylene derivatives (e.g., 1-(p-Dimethylaminophenyl)-2-nitroethylene) provide comparative frameworks .
Q. What computational strategies are effective in modeling the conformational dynamics of this compound?
- Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with crystallographic data (if available).
- Molecular Dynamics (MD) : Simulate solvent effects on rotational barriers of the nitrovinyl group.
- TD-DFT : Predict electronic transitions and compare with experimental UV-Vis data. Software like Gaussian or ORCA is typically used .
Q. How can researchers resolve contradictions in spectroscopic data for nitroethylene derivatives?
- Methodological Answer: Contradictions (e.g., inconsistent NMR coupling constants or IR peaks) may arise from isomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., cis-trans isomerism).
- Deuterated Solvents : Eliminate solvent-proton interference in NMR.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar hydrazine derivatives .
- Cross-Validation : Compare data with independently synthesized batches or literature analogs (e.g., 2-(2-Methyl-2-nitrovinyl)furan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
